molecular formula C9H12N2OS B11090304 2-Allyl-3-thioxo-hexahydro-pyrrolo[1,2-c]imidazol-1-one

2-Allyl-3-thioxo-hexahydro-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B11090304
M. Wt: 196.27 g/mol
InChI Key: PQAZWMLMERRPEK-UHFFFAOYSA-N
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Description

2-allyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that belongs to the class of pyrroloimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 2-allyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one includes a fused pyrrole and imidazole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted 2-(pyrrolidin-1-yl)acetamides using mutant cytochrome P450 BM3 (CYP102A1) enzymes. This biocatalytic route leads to the formation of the target compound with yields ranging from 55% to 97% .

Industrial Production Methods

Industrial production methods for 2-allyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are not well-documented in the literature. the scalability of the biocatalytic route mentioned above suggests potential for industrial application, provided that the enzymatic process can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-allyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-allyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Specific molecular targets and pathways include:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

2-prop-2-enyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C9H12N2OS/c1-2-5-11-8(12)7-4-3-6-10(7)9(11)13/h2,7H,1,3-6H2

InChI Key

PQAZWMLMERRPEK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2CCCN2C1=S

Origin of Product

United States

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